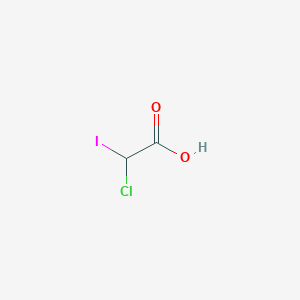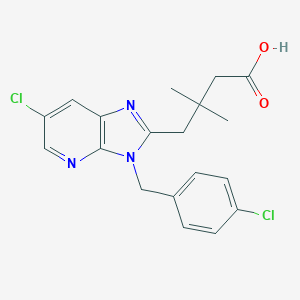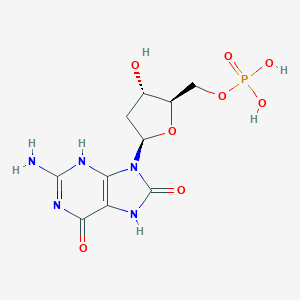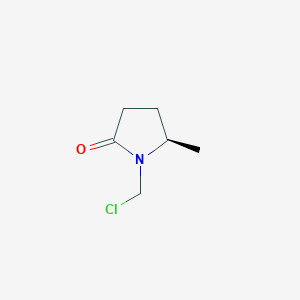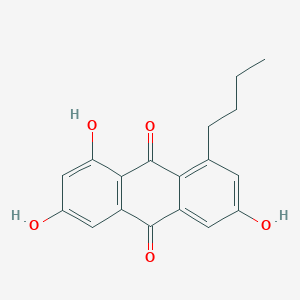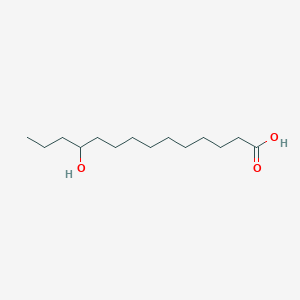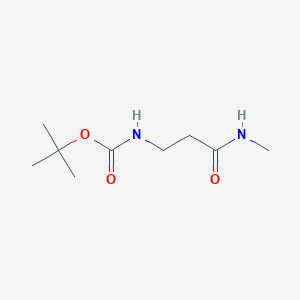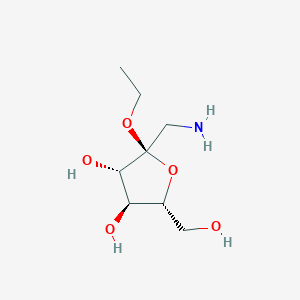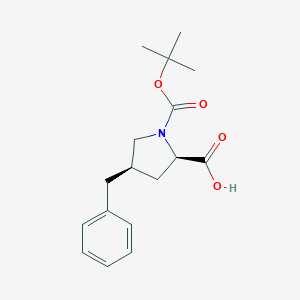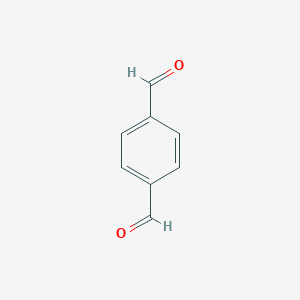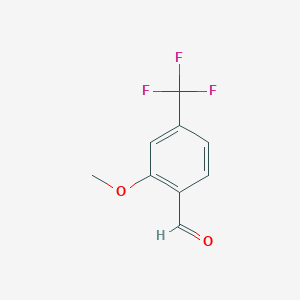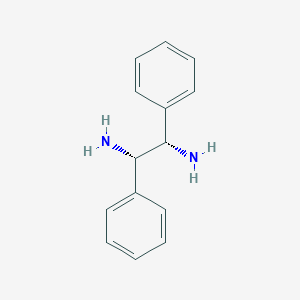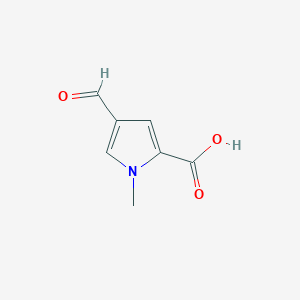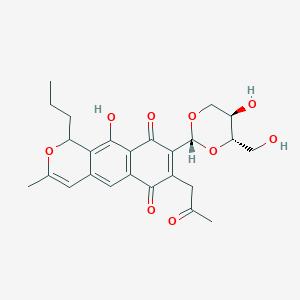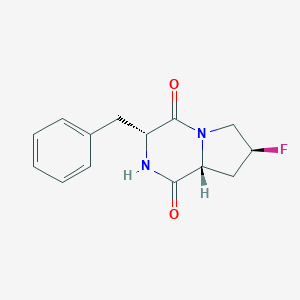
Cyclo(phenylalanyl-4-fluoro-prolyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(phenylalanyl-4-fluoro-prolyl), also known as CFPP, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of two amino acids, phenylalanine and proline, and a fluorine atom is attached to the proline residue. CFPP has been found to exhibit unique biochemical and physiological effects, making it an interesting target for scientific research. In
Mecanismo De Acción
The mechanism of action of Cyclo(phenylalanyl-4-fluoro-prolyl) is not fully understood. However, studies have shown that Cyclo(phenylalanyl-4-fluoro-prolyl) interacts with specific receptors on the surface of cells, leading to the activation of signaling pathways that regulate cell growth and survival. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to inhibit the activity of enzymes that promote cell growth and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that promote cell growth, leading to the inhibition of cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to protect neurons from damage and improve cognitive function in animal models. In addition, Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its stability. Cyclo(phenylalanyl-4-fluoro-prolyl) is a cyclic peptide, which makes it more resistant to degradation than linear peptides. Cyclo(phenylalanyl-4-fluoro-prolyl) is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its cost. Cyclo(phenylalanyl-4-fluoro-prolyl) is a relatively expensive peptide, which may limit its use in certain research applications.
Direcciones Futuras
For research include the development of Cyclo(phenylalanyl-4-fluoro-prolyl) analogs, identification of specific receptors, and investigation of potential therapeutic applications in other fields of research.
Métodos De Síntesis
The synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl) involves solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of the first amino acid, phenylalanine, to a solid support. The second amino acid, proline, is then added to the growing peptide chain. The fluorine atom is introduced during the synthesis of the proline residue using a fluorinated reagent. After the completion of the synthesis, Cyclo(phenylalanyl-4-fluoro-prolyl) is cleaved from the solid support and purified using HPLC.
Aplicaciones Científicas De Investigación
Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to have potential therapeutic applications in various fields of research. One of the primary areas of research is cancer therapy. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of enzymes that promote cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to protect neurons from damage and improve cognitive function in animal models.
Propiedades
Número CAS |
131176-01-7 |
|---|---|
Nombre del producto |
Cyclo(phenylalanyl-4-fluoro-prolyl) |
Fórmula molecular |
C14H15FN2O2 |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
Clave InChI |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
SMILES isomérico |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
SMILES canónico |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Sinónimos |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



